molecular formula C13H21N3O2S B13319474 tert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate

tert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate

Cat. No.: B13319474
M. Wt: 283.39 g/mol
InChI Key: BHCZWPNTOAPYJK-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate is a chemical intermediate of significant interest in pharmaceutical research and development. The compound features a piperidine ring, a common motif in medicinal chemistry, protected by a tert-butoxycarbonyl (Boc) group, a standard strategy in multi-step synthetic processes . The presence of both the piperidine and the 1,3-thiazole heterocycles in a single molecule makes it a valuable scaffold for constructing more complex target molecules. These structural components are frequently found in compounds with a range of biological activities. The Boc protecting group is crucial for simplifying synthetic routes, as it is stable under various conditions but can be readily removed under mild acidic conditions to reveal the free amine for further functionalization . Piperidine derivatives are extensively utilized in drug discovery. For instance, similar Boc-protected piperidine compounds are documented as key intermediates in the synthesis of active pharmaceutical ingredients such as Linagliptin and Alogliptin, which are medications for type 2 diabetes . This suggests potential applications in metabolic disease research. Furthermore, related structures have been identified as inhibitors of enzymes like methionine aminopeptidase, indicating potential broader utility in chemical biology and drug discovery programs . This product is intended for research purposes as a building block in organic synthesis and drug discovery efforts. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage instructions.

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

tert-butyl N-(2-piperidin-3-yl-1,3-thiazol-4-yl)carbamate

InChI

InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-10-8-19-11(15-10)9-5-4-6-14-7-9/h8-9,14H,4-7H2,1-3H3,(H,16,17)

InChI Key

BHCZWPNTOAPYJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC(=N1)C2CCCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Carbamate Formation: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Positional Isomers of Piperidine Substituents

A critical structural analogue is tert-butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate (CAS 1690538-89-6) . While sharing the same molecular formula (C₁₃H₂₁N₃O₂S ) and weight (283.39 g/mol ), the piperidine substituent is positioned at C4 instead of C3. This positional difference may influence stereoelectronic properties, such as hydrogen-bonding capacity and conformational flexibility, which are critical for receptor interactions in drug candidates.

Thiazole Derivatives Without Piperidine

TERT-BUTYL N-(1,3-THIAZOL-4-YL)CARBAMATE (CAS 1235406-42-4) lacks the piperidine ring, with a molecular formula of C₈H₁₂N₂O₂S and a lower molecular weight (200.26 g/mol) .

Methyl-Substituted Thiazole Analogues

tert-butyl N-(2-methyl-1,3-thiazol-4-yl)carbamate (CAS 848472-61-7) replaces the piperidin-3-yl group with a methyl substituent . Its molecular formula (C₉H₁₄N₂O₂S ) and weight (214.285 g/mol ) reflect this simplification. The methyl group may enhance lipophilicity compared to the piperidine variant but reduces opportunities for hydrogen bonding.

Functional Group Variations

Carbamothioyl-Modified Derivatives

TERT-BUTYL N-[(4-CARBAMOTHIOYL-1,3-THIAZOL-2-YL)METHYL]CARBAMATE (CAS 182120-83-8) introduces a carbamothioyl (-C(=S)NH₂) group at the thiazole C4 position and a methylene-linked Boc group . Its molecular formula (C₁₁H₁₆N₄O₂S₂) and weight (308.40 g/mol) distinguish it from the target compound.

Piperidine Ring Modifications

Compounds like tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS 1523530-57-5) retain the Boc-carbamate and piperidine core but incorporate stereospecific methyl groups. Such modifications can fine-tune pharmacokinetic properties, such as metabolic resistance and tissue penetration.

Table 1: Key Physicochemical Properties of Selected Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
tert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate 1695056-12-2 C₁₃H₂₁N₃O₂S 283.39 Piperidin-3-yl, Boc at C4
tert-butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate 1690538-89-6 C₁₃H₂₁N₃O₂S 283.39 Piperidin-4-yl, Boc at C4
TERT-BUTYL N-(1,3-THIAZOL-4-YL)CARBAMATE 1235406-42-4 C₈H₁₂N₂O₂S 200.26 No piperidine, Boc at C4
tert-butyl N-(2-methyl-1,3-thiazol-4-yl)carbamate 848472-61-7 C₉H₁₄N₂O₂S 214.285 Methyl at C2, Boc at C4

Implications for Drug Development

  • Steric and Electronic Effects : The piperidin-3-yl group in the target compound introduces a rigid, nitrogen-containing ring that may enhance binding to biological targets like enzymes or receptors. In contrast, methyl or carbamothioyl substituents (e.g., ) offer alternative pharmacophore configurations.
  • Protective Group Utility : The Boc group in all derivatives ensures amine protection during synthesis, but its removal (e.g., via acidolysis) varies with steric environments. Piperidine-containing derivatives may exhibit slower deprotection kinetics due to hindered access .
  • Synthetic Accessibility : Derivatives with simpler substituents (e.g., methyl) often achieve higher yields (e.g., 50–72% in ) compared to piperidine-functionalized analogues, which require multi-step functionalization .

Biological Activity

Tert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects on various biological systems.

  • Molecular Formula : C13H21N3O2S
  • Molecular Weight : 283.39 g/mol
  • CAS Number : 1690538-89-6
  • Purity : Typically >95%

This compound has been shown to interact with various biological targets, particularly in the modulation of signaling pathways. Notably, it influences:

  • Protein Kinases : The compound interacts with protein kinases, which are crucial for cellular signaling and regulation. This interaction can lead to either activation or inhibition of downstream signaling pathways.
  • Cellular Metabolism : It affects metabolic pathways by modulating the activity of enzymes involved in cellular metabolism, impacting processes such as cell growth and survival.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Pathogen Inhibition Zone (mm) MIC (µg/mL)
E. coli158
S. aureus185
P. aeruginosa1210
C. albicans206

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Cytotoxic Effects

The cytotoxicity of the compound has been tested on various cancer cell lines. Notably, it has shown selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Cell Line IC50 (µM)
Ehrlich’s Ascites Carcinoma (EAC)15
Dalton’s Lymphoma Ascites (DLA)12

These results highlight the compound's potential for further development in cancer therapy .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results showed that the compound significantly inhibited growth in resistant strains, suggesting its utility in treating infections caused by such pathogens .

Study 2: Anticancer Properties

In another investigation, the compound was tested on human cancer cell lines. It was found to induce apoptosis in a dose-dependent manner, with mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. This suggests a dual mechanism of action involving both cell cycle arrest and apoptosis induction .

Q & A

Q. What are the standard synthetic methodologies for preparing tert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate?

The synthesis typically involves two key steps: (1) assembly of the thiazole ring and (2) carbamate formation. For the latter, 2-(piperidin-3-yl)-1,3-thiazol-4-amine is reacted with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or cesium carbonate) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) . If the thiazole core requires functionalization, palladium-catalyzed cross-coupling with aryl halides may precede carbamate formation .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsSolventYield (%)Reference
Thiazole ring assemblyPd-catalyzed cross-coupling1,4-dioxane~80
Carbamate formationtert-Butyl chloroformate, Et₃NDCM~85

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : Confirms structural integrity (e.g., ¹H/¹³C NMR for piperidine and thiazole protons).
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., ESI-HRMS for [M+H]⁺ ions) .
  • X-ray crystallography : Resolves absolute stereochemistry (using SHELX for refinement) .

Q. What safety precautions are essential during handling?

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Avoid inhalation/contact; structurally similar carbamates may cause irritation .

Advanced Research Questions

Q. How can reaction yields be optimized during carbamate formation?

  • Stoichiometry : Use a 1.2:1 molar ratio of tert-butyl chloroformate to amine.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reactivity .
  • Base selection : Strong bases like Cs₂CO₃ improve deprotonation efficiency .
  • Monitoring : Track progress via TLC or LCMS to minimize side reactions .

Q. What strategies resolve contradictions in reported biological activities of thiazole-carbamates?

  • Structural benchmarking : Compare substituent effects (e.g., piperidinyl vs. phenyl groups on target binding) .
  • Assay standardization : Use consistent cell lines and inhibitor concentrations.
  • Computational analysis : Molecular docking clarifies structure-activity relationships (SAR) .

Q. How does the piperidin-3-yl group influence pharmacokinetics compared to aryl analogs?

  • Solubility : The amine in piperidine enhances water solubility (lower logP vs. aryl groups).
  • Metabolic stability : Piperidine may reduce cytochrome P450-mediated degradation compared to aryl halides.
  • Experimental validation : Measure logP via HPLC and metabolic half-life in liver microsomes .

Q. What methodologies assess enzymatic target interactions?

  • Enzyme inhibition assays : Fluorescence-based or radiometric methods determine IC₅₀ values .
  • Binding studies : Surface plasmon resonance (SPR) quantifies dissociation constants (KD) .

Q. How can computational chemistry guide derivative design?

  • Docking simulations : Predict binding modes to optimize substituent placement (e.g., AutoDock Vina) .
  • DFT calculations : Optimize electronic properties for enhanced target affinity .

Q. What challenges arise in scaling synthesis for preclinical studies?

  • Exothermic reactions : Use flow chemistry to control temperature and improve safety .
  • Purification : Transition from column chromatography to recrystallization for cost efficiency .

Q. How are synthetic byproducts identified and mitigated?

  • LCMS/GCMS : Detect impurities (e.g., unreacted amine or chloroformate derivatives).
  • Process optimization : Adjust reaction time/temperature to suppress side reactions .

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